
1-(3-ヒドロキシ-5,6,7,8-テトラヒドロナフタレン-2-イル)エタノン
概要
説明
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん評価
この化合物は合成され、ヒドラジン水和物、フェニルヒドラジン、メチルヒドラジン、ヒドロキシルアミン塩酸塩などのさまざまな求核剤と反応させて、ヒドロキシピラゾール 2 とヒドロキシオキサゾール 3 を与えました . これらの新規合成化合物のいくつかは、抗がん剤として評価されました .
新規テトラヒドロナフタレンの合成
この化合物は、薬理学的評価のための新規テトラヒドロナフタレンの合成に使用されてきました . これらの多くは、特に窒素、酸素、および/または硫黄ヘテロ環に組み込まれたものは、幅広い薬理学的活性を示します .
ピラゾール誘導体
多くのピラゾール誘導体は、高血糖活性を持っています . この化合物は、これらの誘導体の合成に使用されてきました .
チロシンキナーゼ阻害剤
この化合物は、チロシンキナーゼ阻害剤の合成に使用されてきました . 多くのオキサチオランおよびオキサチアゾール誘導体は、抗腫瘍活性を示します .
鈴木・宮浦カップリング
この化合物は、有機合成における汎用性の高いビルディングブロックとして、特にさまざまなカップリング反応を通じて複雑な分子を構築するために応用されています. 注目すべき用途の1つは、鈴木・宮浦カップリング反応であり、これは炭素-炭素結合形成のための強力なツールです.
複雑な分子の合成
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and may be bbb permeant .
Action Environment
The action of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
生化学分析
Biochemical Properties
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic regulation . Additionally, it has been found to impact cellular processes such as apoptosis and proliferation, indicating its potential role in cell cycle regulation.
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress resistance . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in energy production, redox balance, and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a key factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.
特性
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-05-1 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


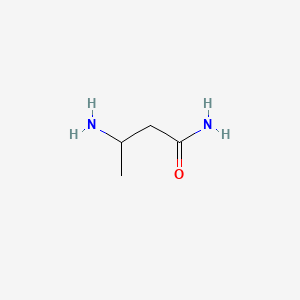

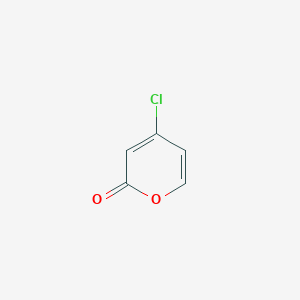
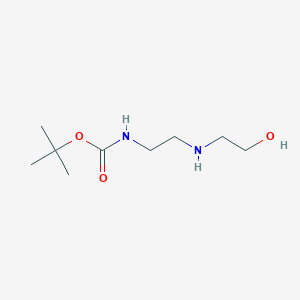
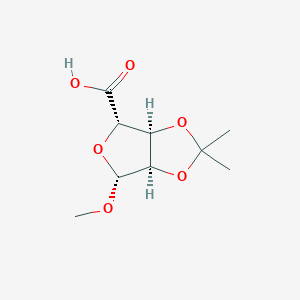

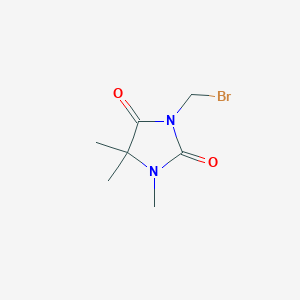

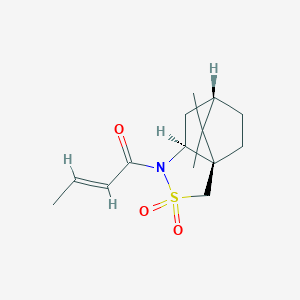
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)



